1-(4-Methoxyphenyl)-2-hexanone

Description

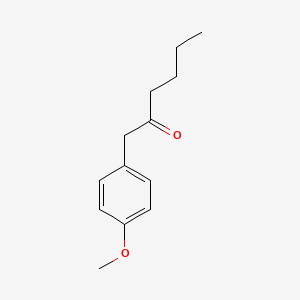

1-(4-Methoxyphenyl)-2-hexanone (CAS: 477202-13-4) is a ketone derivative featuring a six-carbon chain (hexanone) with a ketone group at position 2 and a 4-methoxyphenyl substituent. Its molecular formula is C₁₃H₁₈O₂, and its structure is defined by the SMILES notation O=C(CC1C=CC(=CC=1)OC)CCCC .

Properties

Molecular Formula |

C13H18O2 |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

1-(4-methoxyphenyl)hexan-2-one |

InChI |

InChI=1S/C13H18O2/c1-3-4-5-12(14)10-11-6-8-13(15-2)9-7-11/h6-9H,3-5,10H2,1-2H3 |

InChI Key |

KBJNVZQQKHPHIX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)CC1=CC=C(C=C1)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

4-Methoxyphenylacetone (CAS: 122-84-9)

- Structure: Propanone backbone (C₃) with a 4-methoxyphenyl group.

- Key Differences: Shorter carbon chain reduces lipophilicity compared to 1-(4-Methoxyphenyl)-2-hexanone. This impacts solubility and bioavailability; for instance, 4-Methoxyphenylacetone has a lower molecular weight (178.23 g/mol vs. 206.28 g/mol for the hexanone derivative) .

- Applications : Intermediate in synthesizing pharmaceuticals like venlafaxine, highlighting the role of methoxyphenyl groups in drug design .

1-(4-Hydroxyphenyl)hexan-1-one (CAS: 2589-72-2)

- Structure: Hexanone backbone with a hydroxyl group replacing the methoxy substituent.

- Key Differences : The hydroxyl group increases polarity and hydrogen-bonding capacity, enhancing water solubility but reducing stability under oxidative conditions. This substitution is critical in estrogenic activity, as seen in methoxychlor metabolites where demethylation (conversion of methoxy to hydroxy) amplifies receptor binding .

Chalcone Derivatives

(E)-3-(4-Hydroxy-3-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (Compound 1)

- Structure : α,β-unsaturated ketone (chalcone) with dual methoxy/hydroxy substituents.

- Key Differences: The conjugated enone system enables potent anti-inflammatory and antioxidant effects (e.g., 50% inhibition of H₂O₂-induced oxidative stress in PC12 cells at 10 μM) . In contrast, this compound lacks this conjugation, likely reducing its redox activity.

Alkyne-Containing Analogs

1-(4-Methoxyphenyl)-3-(4-pentylphenyl)prop-2-yn-1-one (3ac)

- Structure: Propynone backbone with a terminal alkyne and extended aryl groups.

- Key Differences: The alkyne group facilitates click chemistry modifications, enabling applications in materials science.

Toxicological Considerations

- 2-Hexanone (Parent Compound): Causes peripheral neuropathy in humans at 100 ppm (8-hour exposure) via neurotoxic metabolite 2,5-hexanedione . The 4-methoxyphenyl substitution likely reduces volatility and dermal absorption, but metabolic pathways (e.g., oxidation of the hexanone chain) require evaluation.

- Methoxychlor Contaminants: Mono-OH-MDDE, a hydroxylated analog, shows estrogenic activity at 1 μM in vitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.